Cas no 2355396-34-6 (3-(Cyclopropylmethyl)cyclobutanone)
3-(Cyclopropylmethyl)cyclobutanone Chemical and Physical Properties
Names and Identifiers
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- 2355396-34-6
- EN300-7152963
- 3-(Cyclopropylmethyl)cyclobutan-1-one
- 3-(Cyclopropylmethyl)cyclobutanone
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- Inchi: 1S/C8H12O/c9-8-4-7(5-8)3-6-1-2-6/h6-7H,1-5H2
- InChI Key: JMXDMMWOQIYIFR-UHFFFAOYSA-N
- SMILES: C1(=O)CC(CC2CC2)C1
Computed Properties
- Exact Mass: 124.088815002g/mol
- Monoisotopic Mass: 124.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.086±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 185.0±8.0 °C(Predicted)
3-(Cyclopropylmethyl)cyclobutanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7152963-0.05g |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95.0% | 0.05g |
$315.0 | 2025-03-12 | |
| Enamine | EN300-7152963-0.1g |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95.0% | 0.1g |
$470.0 | 2025-03-12 | |
| Enamine | EN300-7152963-0.25g |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95.0% | 0.25g |
$672.0 | 2025-03-12 | |
| Enamine | EN300-7152963-0.5g |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95.0% | 0.5g |
$1058.0 | 2025-03-12 | |
| Enamine | EN300-7152963-1.0g |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-12 | |
| Enamine | EN300-7152963-2.5g |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
| Enamine | EN300-7152963-5.0g |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-12 | |
| Enamine | EN300-7152963-10.0g |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95.0% | 10.0g |
$5837.0 | 2025-03-12 | |
| Aaron | AR028OCZ-50mg |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95% | 50mg |
$459.00 | 2025-02-16 | |
| Aaron | AR028OCZ-100mg |
3-(cyclopropylmethyl)cyclobutan-1-one |
2355396-34-6 | 95% | 100mg |
$672.00 | 2025-02-16 |
3-(Cyclopropylmethyl)cyclobutanone Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 3-(Cyclopropylmethyl)cyclobutanone
Comprehensive Analysis of 3-(Cyclopropylmethyl)cyclobutanone (CAS No. 2355396-34-6): Properties, Applications, and Industry Insights
3-(Cyclopropylmethyl)cyclobutanone (CAS No. 2355396-34-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclopropylmethyl group with a cyclobutanone core, offering a versatile scaffold for synthetic modifications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic candidates.
The compound's physicochemical properties make it valuable for structure-activity relationship (SAR) studies. With a molecular weight of 138.21 g/mol and moderate lipophilicity, it demonstrates favorable characteristics for medicinal chemistry applications. Recent publications highlight its use in fragment-based drug design (FBDD), where its rigid yet functionalizable structure enables precise molecular interactions. This aligns with current industry trends toward targeted therapies and personalized medicine approaches.
From a synthetic chemistry perspective, 3-(Cyclopropylmethyl)cyclobutanone presents interesting challenges and opportunities. The strain inherent in both the cyclopropane and cyclobutane rings influences its reactivity patterns, making it a subject of mechanistic studies. Modern green chemistry approaches are being applied to its synthesis, including catalytic methods that reduce environmental impact—a key concern for today's environmentally conscious researchers and manufacturers.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy (particularly 13C and 1H NMR), mass spectrometry, and infrared spectroscopy. The distinct spectral signatures of the cyclopropyl and cyclobutanone moieties provide clear identification markers, crucial for quality control in research and production settings. These analytical aspects are particularly relevant given the pharmaceutical industry's increasing emphasis on quality by design (QbD) principles.
In material science applications, derivatives of 3-(Cyclopropylmethyl)cyclobutanone show promise as intermediates for advanced polymers. The strained ring systems can impart unique mechanical and thermal properties to resulting materials, an area of active investigation. This connects with broader industrial interests in high-performance materials for aerospace, electronics, and sustainable packaging solutions.
The commercial availability of CAS 2355396-34-6 through specialty chemical suppliers has expanded in recent years, reflecting growing market demand. Procurement specialists should note that specifications may vary between suppliers regarding purity (typically 95-98%), packaging options, and supporting analytical data. Current good manufacturing practice (cGMP) compliance is an important consideration for pharmaceutical applications.
Safety assessments indicate that standard laboratory precautions are appropriate when handling this compound. While not classified as hazardous under major regulatory systems, proper personal protective equipment (PPE) including gloves and eye protection is recommended, consistent with general laboratory safety protocols. Material safety data sheets (MSDS) should always be consulted prior to use.
Looking forward, the scientific community anticipates expanded applications for 3-(Cyclopropylmethyl)cyclobutanone in multiple domains. Its structural features position it well for continued exploration in medicinal chemistry, particularly in targeted drug delivery systems and prodrug development. The compound's trajectory reflects broader trends in chemical research toward complex, three-dimensional scaffolds that offer improved biological selectivity.
For researchers considering this compound, several key questions frequently arise: What are the optimal storage conditions? (Answer: typically 2-8°C under inert atmosphere); What scale is available commercially? (Answer: milligram to kilogram quantities); What are common synthetic routes? (Answer: typically involving cyclopropanation of appropriate precursors). These practical considerations are essential for effective experimental planning.
In conclusion, 3-(Cyclopropylmethyl)cyclobutanone represents an important structural motif in contemporary organic chemistry with diverse potential applications. Its unique combination of strained ring systems and functional group compatibility makes it a valuable tool for researchers across multiple disciplines. As synthetic methodologies advance and biological screening techniques become more sophisticated, the significance of this compound and its derivatives will likely continue to grow in both academic and industrial settings.
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